molecular formula C22H20N2O2 B5833463 N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamide

N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamide

Cat. No. B5833463
M. Wt: 344.4 g/mol
InChI Key: ZIHQXWBHPHTLBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamide, also known as DBCO-PEG4-Biotin, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a biotin derivative that is used as a tool for labeling biomolecules, such as proteins, nucleic acids, and lipids. The labeling of biomolecules with DBCO-PEG4-Biotin allows for their detection, purification, and visualization, making it an essential tool for various research applications.

Mechanism of Action

N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamideotin labels biomolecules through the formation of a covalent bond between the biotin moiety and the biomolecule of interest. The labeling reaction is mediated by the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, which is a bioorthogonal reaction that occurs under physiological conditions, without the need for toxic reagents or harsh reaction conditions.
Biochemical and Physiological Effects
N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamideotin has no known biochemical or physiological effects on cells or tissues. The compound is non-toxic and does not interfere with cellular processes, making it an ideal tool for the labeling of biomolecules in living cells and tissues.

Advantages and Limitations for Lab Experiments

The use of N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamideotin for the labeling of biomolecules has several advantages over other labeling methods. Firstly, the SPAAC reaction is highly specific and efficient, allowing for the selective labeling of biomolecules in complex biological mixtures. Secondly, the covalent bond formed between the biotin moiety and the biomolecule of interest is stable, allowing for the detection, purification, and visualization of the labeled biomolecules. However, the use of N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamideotin also has some limitations. For example, the labeling reaction requires the presence of an azide functional group on the biomolecule of interest, which may not always be feasible. Additionally, the SPAAC reaction can be slow, requiring long reaction times and high concentrations of N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamideotin.

Future Directions

The use of N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamideotin for the labeling of biomolecules has opened up new avenues for scientific research. In the future, the development of more efficient and specific bioorthogonal reactions may further enhance the utility of N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamideotin for the labeling of biomolecules. Additionally, the use of N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamideotin for the labeling of biomolecules in living cells and tissues may provide new insights into cellular processes and disease mechanisms. Finally, the application of N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamideotin in drug discovery and development may allow for the identification and characterization of novel drug targets and the evaluation of drug efficacy and toxicity.

Synthesis Methods

The synthesis of N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamideotin involves the reaction of carboxylic acid with N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) to form an active NHS ester. The active ester then reacts with DBCO-PEG4-Amine to form N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamideotin.

Scientific Research Applications

N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamideotin has been widely used in scientific research for the labeling of biomolecules. The labeling of biomolecules with N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamideotin allows for their detection, purification, and visualization, making it an essential tool for various research applications. For example, N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamideotin has been used for the labeling of proteins in complex biological mixtures, such as cell lysates and blood plasma. The labeled proteins can then be purified using streptavidin beads, and their identification and quantification can be performed using mass spectrometry.

properties

IUPAC Name

N-[4-(dimethylcarbamoyl)phenyl]-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-24(2)22(26)17-12-14-18(15-13-17)23-21(25)20-11-7-6-10-19(20)16-8-4-3-5-9-16/h3-15H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHQXWBHPHTLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196322
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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